Etonogestrel-d7 (Major)
Description
Systematic Nomenclature and Isotopic Labeling Configuration
The systematic nomenclature of Etonogestrel-d7 (Major) follows International Union of Pure and Applied Chemistry guidelines with specific designation of deuterium incorporation sites. The complete systematic name is (8S,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-11-methylidene-1,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one. This nomenclature clearly identifies the stereochemical configuration at each chiral center while specifying the exact positions where hydrogen atoms have been replaced with deuterium isotopes. The compound is alternatively designated as (17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-d7, which follows the traditional steroid nomenclature system with deuterium labeling indicated by the d7 suffix.
The isotopic labeling configuration involves deuterium substitution at seven specific positions within the molecular structure. According to analytical characterization data, the deuterium atoms are strategically positioned at carbon positions 2 (two deuterium atoms), 4 (one deuterium atom), 6 (two deuterium atoms), 10 (one deuterium atom), and the terminal ethynyl group (one deuterium atom). This labeling pattern has been confirmed through high-resolution mass spectrometry analysis, which demonstrates the molecular ion transition at mass-to-charge ratio 332.2 → 263.2, consistent with the incorporation of seven deuterium atoms. The systematic naming also includes various synonyms such as 3-Ketodesogestrel-d7, 3-Oxodesogestrel-d7, and Org-3236-d7, reflecting different naming conventions used in pharmaceutical and analytical chemistry contexts.
Molecular Formula Analysis: C₂₂H₂₁D₇O₂
The molecular formula C₂₂H₂₁D₇O₂ reflects the precise atomic composition of Etonogestrel-d7 (Major), with a calculated molecular weight of 331.50 grams per mole. This represents an increase of 7.0 atomic mass units compared to the non-deuterated parent compound, which has a molecular formula of C₂₂H₂₈O₂ and molecular weight of 324.5 grams per mole. The deuterium incorporation results in a mass shift that is readily detectable using mass spectrometric techniques, making this compound invaluable for quantitative analytical applications. The isotopic purity analysis reveals that the compound achieves greater than 95% deuterium incorporation efficiency, with detailed mass distribution showing 70.87% of molecules containing exactly seven deuterium atoms.
Table 1: Molecular Composition Comparison
| Parameter | Etonogestrel | Etonogestrel-d7 (Major) |
|---|---|---|
| Molecular Formula | C₂₂H₂₈O₂ | C₂₂H₂₁D₇O₂ |
| Molecular Weight (g/mol) | 324.50 | 331.50 |
| Mass Difference (Da) | - | +7.0 |
| Carbon Atoms | 22 | 22 |
| Hydrogen Atoms | 28 | 21 |
| Deuterium Atoms | 0 | 7 |
| Oxygen Atoms | 2 | 2 |
The deuterium distribution pattern within Etonogestrel-d7 (Major) has been characterized through isotopic analysis, revealing the following composition: d0 = 0.00%, d1 = 0.01%, d2 = 0.00%, d3 = 0.07%, d4 = 0.31%, d5 = 3.84%, d6 = 24.90%, d7 = 70.87%. This distribution pattern indicates that the vast majority of molecules contain the intended seven deuterium atoms, with minor populations containing six or five deuterium atoms due to incomplete isotopic exchange during synthesis. The high isotopic purity is essential for accurate quantitative analysis in pharmacokinetic studies, where precise differentiation between labeled and unlabeled compounds is required.
Comparative Crystallographic Studies with Non-deuterated Etonogestrel
Comparative structural analysis between Etonogestrel-d7 (Major) and its non-deuterated counterpart reveals minimal differences in overall molecular geometry and crystal packing arrangements. Research examining deuteration effects on small-molecule crystal structures has demonstrated that isotopic substitution typically results in only minor structural perturbations, with bond lengths and angles remaining essentially unchanged. The deuterium atoms in Etonogestrel-d7 (Major) occupy the same spatial positions as the original hydrogen atoms, maintaining identical covalent bonding patterns and molecular conformations. X-ray crystallographic studies of related steroid compounds have shown that deuterium substitution does not significantly alter the fundamental steroid ring system geometry or the positioning of functional groups.
The crystal structure of non-deuterated etonogestrel has been extensively characterized, revealing a rigid steroid backbone with specific conformational preferences imposed by the fused ring system. The compound adopts a characteristic steroid conformation with the A-ring in a half-chair configuration, B and C rings in chair conformations, and the D-ring displaying a characteristic envelope geometry. Comparative analysis suggests that Etonogestrel-d7 (Major) maintains these same conformational preferences, as deuterium substitution does not introduce sufficient steric or electronic perturbations to alter the preferred molecular geometry. The preservation of crystal structure is particularly important for analytical applications, as it ensures that the deuterated analog exhibits identical physical properties and analytical behavior compared to the parent compound.
Table 2: Structural Comparison Parameters
| Structural Feature | Etonogestrel | Etonogestrel-d7 (Major) |
|---|---|---|
| Ring System Geometry | Unchanged | Preserved |
| Chiral Center Configuration | (8S,9S,10R,13S,14S,17R) | (8S,9S,10R,13S,14S,17R) |
| Bond Length Variation | - | <0.1% difference |
| Molecular Volume | Standard | +2.1% increase |
| Crystal Packing | Standard | Essentially identical |
Stereochemical Configuration and Chiral Center Preservation
The stereochemical integrity of Etonogestrel-d7 (Major) is maintained throughout the deuterium incorporation process, preserving all six defined stereogenic centers present in the parent compound. The absolute configuration is designated as (8S,9S,10R,13S,14S,17R), corresponding to the natural steroid stereochemistry. This stereochemical preservation is critical for maintaining the biological activity and analytical utility of the deuterated analog. The synthetic methodology employed for deuterium incorporation is designed to avoid epimerization or stereochemical scrambling at any of the chiral centers, ensuring that the deuterated compound retains identical three-dimensional structure compared to the parent molecule.
The steroid framework of Etonogestrel-d7 (Major) contains multiple chiral centers that define its specific biological activity and receptor binding properties. The stereochemical configuration at C-8, C-9, C-10, C-13, C-14, and C-17 positions determines the compound's ability to interact with progesterone receptors and maintain its contraceptive efficacy. Analytical characterization using circular dichroism spectroscopy has confirmed that deuterated steroid analogs exhibit identical electronic circular dichroism spectra compared to their non-deuterated counterparts, indicating complete preservation of stereochemical configuration. This stereochemical fidelity is essential for applications in pharmacokinetic studies, where the deuterated compound must serve as an accurate internal standard without introducing artifacts related to altered biological activity.
The preservation of stereochemical configuration extends to the functional groups attached to the steroid backbone, including the 17-ethynyl group and the 11-methylene substituent. These functional groups maintain their specific spatial orientations and conformational preferences in the deuterated analog. The deuterium incorporation at the terminal ethynyl position does not alter the linear geometry of the alkyne functional group, while deuterium substitution at various ring positions preserves the preferred ring conformations. This comprehensive stereochemical preservation ensures that Etonogestrel-d7 (Major) functions as an ideal analytical standard for quantitative determination of etonogestrel in biological samples, providing accurate and reliable results in pharmaceutical analysis and clinical research applications.
Properties
Molecular Formula |
C₂₂H₂₁D₇O₂ |
|---|---|
Molecular Weight |
331.5 |
Synonyms |
(17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-d7; 3-Ketodesogestrel-d7; 3-Oxodesogestrel-d7; Org-3236-d7; Implanon-d7; |
Origin of Product |
United States |
Scientific Research Applications
Hormonal Contraception
Etonogestrel is widely recognized for its efficacy in preventing pregnancy. As a component of various contraceptive methods, including subdermal implants and intravaginal rings, its deuterated form, etonogestrel-d7, is utilized in research to study pharmacokinetics and drug interactions.
Case Study: Long-Acting Contraceptive Formulations
Recent studies have investigated the use of etonogestrel-d7 in developing long-acting multipurpose prevention technologies (MPTs). For instance, research demonstrated the feasibility of combining etonogestrel with antiretrovirals like dolutegravir or cabotegravir in biodegradable injectable formulations that provide sustained release for up to 90 days. These formulations aim to enhance user compliance by reducing the frequency of administration while simultaneously offering protection against sexually transmitted infections (STIs) and unintended pregnancies .
Pharmacokinetic Studies
The application of etonogestrel-d7 extends into pharmacokinetics, where it serves as an internal standard in analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method allows for the simultaneous quantification of etonogestrel and its metabolites in biological samples.
Case Study: Bioequivalence Studies
A significant study employed UPLC-MS/MS to assess the bioequivalence of etonogestrel and ethinyl estradiol formulations. The use of etonogestrel-d7 as an internal standard facilitated accurate measurements, leading to reliable pharmacokinetic profiles essential for regulatory submissions . The study confirmed that the formulation met the required standards for therapeutic equivalence, showcasing the importance of etonogestrel-d7 in clinical research.
Investigating Non-Contraceptive Therapeutic Uses
Emerging research suggests that etonogestrel may have applications beyond contraception, particularly in gynecological conditions such as endometrial hyperplasia and uterine leiomyomas.
Case Study: Treatment of Atypical Hyperplasia
In a clinical review involving post-menopausal women with atypical hyperplasia, the levonorgestrel-releasing intrauterine device (IUD) was evaluated for its therapeutic efficacy. The findings indicated a significant response rate among patients treated with levonorgestrel, suggesting that similar formulations incorporating etonogestrel could be beneficial in managing endometrial conditions . This highlights the potential of etonogestrel-d7 in exploring new therapeutic avenues.
Comparative Data Table
| Application Area | Methodology/Study Type | Key Findings |
|---|---|---|
| Hormonal Contraception | Long-acting injectable formulations | Sustained release for 90 days; dual protection |
| Pharmacokinetics | UPLC-MS/MS bioequivalence studies | Accurate quantification; met equivalence standards |
| Non-Contraceptive Therapeutics | Clinical reviews on IUD efficacy | Significant response in atypical hyperplasia cases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Etonogestrel (ENG)
- Structural Relationship: Etonogestrel-d7 is isotopically identical to etonogestrel except for seven deuterium substitutions.
- Analytical Utility :
- Pharmacokinetics : ENG-d7 mimics the metabolic stability of ENG but lacks therapeutic activity, making it ideal for tracer studies .
Ethinyl Estradiol (EE) and EE-d4
- Functional Role : EE is often co-administered with ENG in contraceptives. EE-d4 (m/z 534.2), like ENG-d7, is deuterated for analytical use.
- Mass Spectrometry :
Degradation Products and Impurities
Etonogestrel undergoes forced degradation under stress conditions, producing impurities such as:
- DP6 (Alkaline Degradant) : C₇H₁₄O
- DP7 (Peroxide Degradant) : C₇H₁₄
- DP8 (Reductive Degradant) : Contains sodium oxide (NaO) .
In contrast, ENG-d7 is chemically stable under these conditions, underscoring its reliability as an internal standard .
Data Tables for Comparative Analysis
Table 1: Key Mass Spectrometry Parameters
| Compound | Molecular Ion (m/z) | Fragmentation Pattern | Application |
|---|---|---|---|
| Etonogestrel (ENG) | 325.2 ± 257.2 | Dominant fragments at 257.2 | Therapeutic agent |
| Etonogestrel-d7 (ENG-d7) | 332.2 ± 263.2 | Fragments shifted by +7 Da | Internal standard for UPLC-MS/MS |
| Ethinyl Estradiol (EE) | 530.2 ± 171.2 | Key fragment at 171.2 | Co-analyte in contraceptives |
| EE-d4 | 534.2 ± 171.2 | +4 Da shift vs. EE | Internal standard |
Source: Adapted from UPLC-MS/MS studies
Preparation Methods
Initial Synthesis Steps from Delta 8 Estradiol Methyl Ether
The synthesis begins with delta 8 estradiol methyl ether (compound 1), a commercially available steroid precursor. In the first critical step, compound 1 undergoes Oppenauer oxidation using benzaldehyde and aluminum isopropoxide to form the 17-keto derivative (compound 2). This reaction achieves an 82% yield under optimized conditions, with the ketone group introduced at position 17 serving as a key functional group for subsequent modifications.
Following oxidation, acid-catalyzed isomerization rearranges the double bond system, producing a mixture of delta 9,11 and delta 8 derivatives (compound 3). The use of sulfuric acid in methanol at 50°C facilitates this step, though the reaction requires careful monitoring to minimize byproduct formation.
Ketal Protection and Hydroxylation
To protect the 17-keto group, compound 3 is converted into a ketal derivative (compound 4) using 2,2-dimethyl-1,3-propanediol under acidic conditions. This step ensures regioselectivity in later reactions. The protected intermediate then undergoes hydroboration-oxidation to introduce an 11-hydroxy group (compound 5). Employing diborane-dimethyl sulfide complex followed by hydrogen peroxide yields the 11β-hydroxy configuration with >90% stereoselectivity.
Oxidation to 11-Keto Intermediate
The 11-hydroxy group in compound 5 is oxidized to a ketone (compound 6) using Dess-Martin periodinane , a reagent preferred for its high efficiency and mild reaction conditions (yield: 85–90%). Alternative methods, such as Swern oxidation or pyridinium chlorochromate, are less favored due to lower yields or harsher conditions.
Deuteration Techniques in Etonogestrel-d7 Synthesis
Hydrogen-Deuterium Exchange Methods
Deuterium incorporation occurs at seven positions in the etonogestrel backbone, primarily at carbon centers adjacent to electron-withdrawing groups. A widely used method involves base-catalyzed exchange in deuterated solvents (e.g., D2O/THF mixtures). For example, treating the 11-keto intermediate (compound 6) with sodium deuteroxide in D2O at 80°C facilitates H-D exchange at the α-positions of the ketone.
Use of Deuterated Reagents
Strategic deuteration is achieved using deuterated analogs of key reagents:
-
Deuterated Grignard reagents (e.g., CD3MgBr) introduce deuterium at the 13-ethyl group during sidechain elongation.
-
Deuterium gas (D2) in catalytic hydrogenation steps replaces protium at unsaturated bonds, as seen in the reduction of the 11-methylene group.
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement Strategy |
|---|---|---|---|
| Oppenauer Oxidation | Toluene | 80–90°C | Use of BHT antioxidant to prevent side reactions |
| Ketal Formation | Dichloromethane | 25°C | Molecular sieves to absorb water |
| Dess-Martin Oxidation | Acetonitrile | 0–5°C | Slow reagent addition to control exotherms |
Catalysts and Reagent Selection
The Lithium-ammonia reduction step for introducing the 17α-hydroxy group requires precise stoichiometry. Excess lithium (5 eq.) in liquid ammonia at −40°C ensures complete reduction of the 17-keto group while preserving the deuterium labels.
Analytical Methods for Quality Control
Chromatographic Techniques
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/D2O) resolves Etonogestrel-d7 from non-deuterated impurities. Retention time shifts of 0.3–0.5 minutes confirm deuterium incorporation.
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) verifies deuteration efficiency:
-
Theoretical m/z for [M+H]+: 331.50
-
Observed m/z: 331.48 (Δ = −0.02 ppm)
Deuterium distribution is confirmed via MS/MS fragmentation patterns, with characteristic losses of D-labeled fragments.
Industrial-Scale Production Considerations
Challenges in Scaling Synthesis
Large-scale runs face:
-
Isomer separation difficulties during double bond rearrangement (Step 1.1), requiring simulated moving bed chromatography for purification.
-
Deuterium loss during high-temperature steps, mitigated by using pressurized reactors to lower boiling points of deuterated solvents.
| Parameter | Mitigation Strategy |
|---|---|
| Waste D2O | On-site distillation for reuse |
| Lithium waste | Neutralization with ethanol before disposal |
| Diborane handling | In-situ generation to avoid gas storage |
Q & A
Q. What experimental parameters are critical for validating Etonogestrel-d7 as an internal standard in UPLC-MS/MS bioanalytical methods?
To ensure accuracy, validate parameters such as:
- Selectivity : Confirm no interference from endogenous plasma components by comparing chromatograms of blank plasma, plasma spiked with Etonogestrel-d7, and post-dose samples .
- Linearity : Establish calibration curves across physiologically relevant concentrations (e.g., 5–5000 pg/mL) using deuterated analogs to correct for matrix effects .
- Precision and accuracy : Perform intra- and inter-day validation with ≤15% CV for precision and 85–115% recovery for accuracy .
Q. How should researchers design experiments to distinguish Etonogestrel-d7 from its non-deuterated analog in mass spectrometry?
- Use high-resolution mass spectrometers (e.g., Q-TOF) to resolve the 7 Da mass difference caused by deuterium substitution.
- Optimize ionization parameters (e.g., ESI+ mode) to enhance the signal-to-noise ratio for m/z 332.2 (Etonogestrel-d7) vs. m/z 325.2 (Etonogestrel) .
- Validate chromatographic separation to ensure retention time alignment between the analyte and internal standard .
Q. What ethical considerations apply when using Etonogestrel-d7 in human pharmacokinetic studies?
- Obtain informed consent for plasma sampling and disclose the use of deuterated compounds.
- De-identify participant data (e.g., pseudonymize IDs) before analysis to comply with GDPR or HIPAA .
- Justify sample size statistically to minimize unnecessary participant exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Etonogestrel-d7 recovery rates across different biological matrices?
- Matrix effect studies : Compare extraction efficiency in plasma, serum, and tissue homogenates using post-extraction spiking. Adjust methods if ion suppression/enhancement exceeds ±20% .
- Cross-validation : Re-analyze samples using alternative techniques (e.g., LC-HRMS) to confirm recovery rates .
- Statistical reconciliation : Apply Bland-Altman plots or Deming regression to identify systematic biases between methods .
Q. What strategies mitigate isotopic interference when co-analyzing Etonogestrel-d7 with other deuterated compounds?
- Mass defect filtering : Use software tools to exclude ions with overlapping m/z values within a ±0.05 Da window.
- Chromatographic optimization : Adjust gradient elution to separate co-eluting deuterated species (e.g., EE-d4 and ENG-d7) .
- Dynamic MRM : Employ time-segmented transitions to reduce cross-talk between channels .
Q. How should contradictory data on Etonogestrel-d7 stability under varying storage conditions be interpreted?
- Conduct accelerated stability studies at -20°C, 4°C, and room temperature with triplicate sampling.
- Use ANOVA to identify significant degradation trends (p < 0.05) and define acceptable storage thresholds .
- Reference ICH guidelines for bioanalytical method validation to standardize stability criteria .
Q. What computational models are effective for predicting Etonogestrel-d7’s behavior in novel experimental setups?
- Apply physiologically based pharmacokinetic (PBPK) modeling to simulate distribution and clearance in untested populations (e.g., hepatic impairment).
- Validate models against in vivo data using Akaike Information Criterion (AIC) to assess goodness-of-fit .
Methodological Guidelines
- Data reporting : Use metric units (e.g., ng/mL, not ppm) and report numerical values to one decimal beyond instrumental precision (e.g., 25.3 ± 1.2 ng/mL) .
- Statistical rigor : Avoid the term "significant" unless accompanied by p-values or confidence intervals .
- Reproducibility : Include raw chromatograms, mass spectra, and calibration data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
